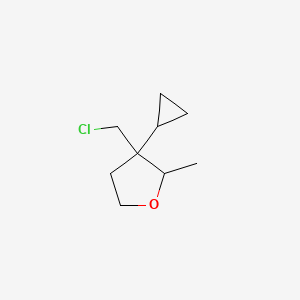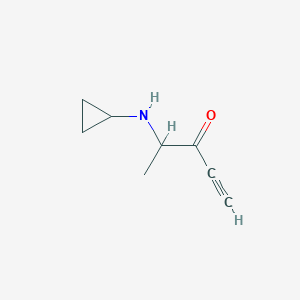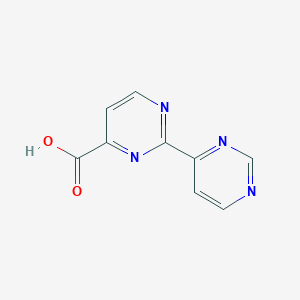
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by a cyclobutane ring substituted with an amino group, a chloro-methoxyphenyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 5-chloro-2-methoxybenzaldehyde, the compound can be synthesized through a series of reactions including amination, cyclization, and hydroxylation. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the amino group or other functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the chloro group.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The chloro-methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(5-chloro-2-methylphenyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
3-Amino-3-(5-bromo-2-methoxyphenyl)cyclobutan-1-ol: Similar structure but with a bromo group instead of a chloro group.
3-Amino-3-(5-chloro-2-methoxyphenyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
The unique combination of functional groups in 3-Amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol provides it with distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group on the cyclobutane ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
3-amino-3-(5-chloro-2-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-3-2-7(12)4-9(10)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3 |
InChI-Schlüssel |
APHPWYFBRRVQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC(C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
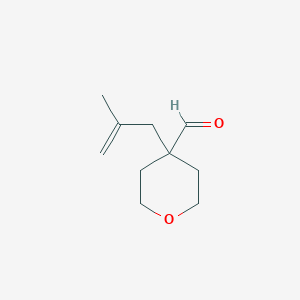

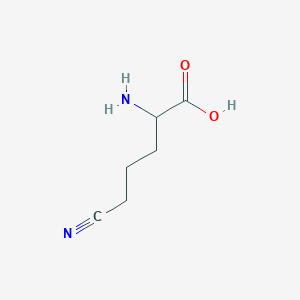
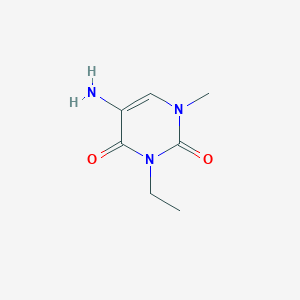
![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
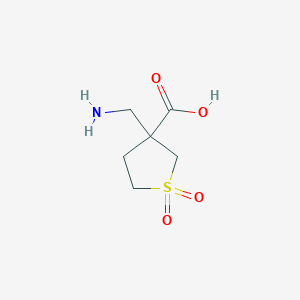
![3-[(Piperidin-1-yl)methyl]azepane](/img/structure/B13187335.png)
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
